6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .
Industrial Production Methods
While specific industrial production methods for 6-methyl-3-oxa-6-azabicyclo[31The use of photoredox catalysis and metalloradical catalysis can be adapted for larger-scale production with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyclopropenes, aminocyclopropanes, and alpha-diazoacetates. Reaction conditions often involve the use of photoredox catalysts, blue LED irradiation, and Co(II)-based metalloradical catalysis .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes yields bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane: Used as an intermediate in the synthesis of pharmaceutical products.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another similar compound with applications in organic synthesis.
Uniqueness
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the bicyclic ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWSMZDWFRYRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-43-7 |
Source
|
Record name | 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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